molecular formula C16H22N2O4 B13395433 (2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(pyridin-4-yl)methyl]pyrrolidine-2-carboxylic acid

(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(pyridin-4-yl)methyl]pyrrolidine-2-carboxylic acid

Cat. No.: B13395433
M. Wt: 306.36 g/mol
InChI Key: VMQFAQIIPUWOGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-®-gamma-(4-pyridinylmethyl)-L-proline is a chemical compound that belongs to the class of amino acids. It is characterized by the presence of a pyridinylmethyl group attached to the gamma position of the proline ring. This compound is often used in the synthesis of peptides and other complex molecules due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-®-gamma-(4-pyridinylmethyl)-L-proline typically involves the protection of the amino group of proline with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the pyridinylmethyl group at the gamma position. The reaction conditions often include the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and 4-dimethylaminopyridine (DMAP) to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of Boc-®-gamma-(4-pyridinylmethyl)-L-proline may involve large-scale synthesis using automated peptide synthesizers. The process includes the sequential addition of protected amino acids to a growing peptide chain, followed by deprotection and purification steps to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Boc-®-gamma-(4-pyridinylmethyl)-L-proline can undergo various chemical reactions, including:

    Oxidation: The pyridinylmethyl group can be oxidized to form pyridine N-oxide derivatives.

    Reduction: The compound can be reduced to form the corresponding pyrrolidine derivative.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of strong acids like trifluoroacetic acid (TFA) for Boc deprotection.

Major Products Formed

    Oxidation: Pyridine N-oxide derivatives.

    Reduction: Pyrrolidine derivatives.

    Substitution: Deprotected amino acids or peptides with new functional groups.

Scientific Research Applications

Boc-®-gamma-(4-pyridinylmethyl)-L-proline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex peptides and proteins.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Boc-®-gamma-(4-pyridinylmethyl)-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridinylmethyl group can enhance binding affinity and specificity, leading to improved biological activity. The compound may also participate in various biochemical pathways, influencing cellular processes and signaling.

Comparison with Similar Compounds

Similar Compounds

  • Boc-®-alpha-(4-pyridinylmethyl)-proline
  • Boc-(S)-alpha-(4-pyridinylmethyl)-proline
  • Linopirdine (3,3-bis(4-pyridinylmethyl)-1-phenylindolin-2-one)

Uniqueness

Boc-®-gamma-(4-pyridinylmethyl)-L-proline is unique due to the specific positioning of the pyridinylmethyl group at the gamma position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and can lead to different applications and effects.

Properties

Molecular Formula

C16H22N2O4

Molecular Weight

306.36 g/mol

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-(pyridin-4-ylmethyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C16H22N2O4/c1-16(2,3)22-15(21)18-10-12(9-13(18)14(19)20)8-11-4-6-17-7-5-11/h4-7,12-13H,8-10H2,1-3H3,(H,19,20)

InChI Key

VMQFAQIIPUWOGG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)O)CC2=CC=NC=C2

Origin of Product

United States

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